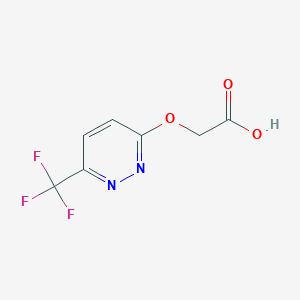

2-((6-(Trifluormethyl)pyridazin-3-yl)oxy)essigsäure

Übersicht

Beschreibung

2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von 2-((6-(Trifluormethyl)pyridazin-3-yl)oxy)essigsäure durchgeführt. Im Folgenden finden Sie einige einzigartige Anwendungen, die jeweils in einem separaten Abschnitt mit detaillierten Informationen dargestellt werden:

Zwischenprodukte der organischen Synthese

Diese Verbindung dient als wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese, was für die Entwicklung von Agrochemikalien, Pharmazeutika und Farbstoffen entscheidend ist .

Neurotransmitterforschung

Sie wurde in der Neurotransmitterforschung, insbesondere als Rezeptorantagonist für das Calcitonin-Gen-verwandte Peptid (CGRP), impliziert, das für die Schmerzempfindlichkeit und die Innervation der Hirnhautgefäße relevant ist .

Forschungs- und Entwicklungseinschränkungen

Sie ist für Forschungs- und Entwicklungszwecke unter der Aufsicht qualifizierter Personen spezifiziert, was auf ihre Anwendung in kontrollierten wissenschaftlichen Studien hindeutet .

Forschung zu Brandbekämpfungsmaßnahmen

Es wird die Rede von Brandbekämpfungsmaßnahmen, was auf mögliche Forschungsanwendungen in Sicherheits- und Notfallszenarien hindeutet .

Synthesen von Azapentalenen

Die Verbindung wurde bei der Synthese von Azapentalenen durch Ringschluss durch Verdrängung eines N-Iodonium-Zwischenprodukts durch ein benachbartes Stickstoffatom verwendet .

Agrochemische Anwendungen

Trifluormethylpyridinderivate, zu denen diese Verbindung gehört, werden zum Schutz von Pflanzen vor Schädlingen eingesetzt, was ihre Rolle in der agrochemischen Forschung unterstreicht .

Entwicklung von Pharmakophoren

Sie trägt zur Entwicklung von Pharmakophoren bei, indem sie den Calciumioneneinstrom hemmt, der für die Thrombozytenaggregation notwendig ist, einem Schlüsselmechanismus in der medizinischen Chemie .

Thermo Fisher Scientific MDPI BLD Pharm AK Scientific Apollo Scientific MDPI J-STAGE Springer

Biologische Aktivität

2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid, identified by its CAS number 913839-73-3, is a compound of interest due to its potential biological activities. With a molecular formula of CHFNO and a molecular weight of 205.13 g/mol, this compound has been studied for various pharmacological properties, particularly in the context of cancer and infectious diseases.

The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties of the molecule. The presence of the pyridazine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 205.13 g/mol |

| CAS Number | 913839-73-3 |

| Boiling Point | Not available |

| Purity | Not specified |

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid have shown inhibitory effects on various cancer cell lines, including leukemia (HL-60), colon (HCT-15), and renal (UO-31) cells. The IC values for these compounds ranged from 0.20 μM to 10.32 μM in various assays, indicating potent antiproliferative effects when compared to established chemotherapeutics like sunitinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin at lower concentrations . This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid is likely mediated through several mechanisms:

- VEGFR Inhibition : Compounds with similar structures have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.

- Induction of Apoptosis : In vitro studies indicate that these compounds can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

- Selective Toxicity : The selectivity observed in antimicrobial assays suggests that the compound may exploit specific pathways or receptors unique to pathogens, minimizing toxicity to host cells .

Case Studies

- Study on Anticancer Effects : A study involving a series of pyridazine derivatives highlighted the efficacy of a related compound against multiple cancer cell lines, establishing an IC value significantly lower than that of conventional therapies .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against Chlamydia showed that the tested derivatives had lower effective concentrations than traditional treatments, indicating a potential for development into a new class of antibiotics .

Eigenschaften

IUPAC Name |

2-[6-(trifluoromethyl)pyridazin-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-2-5(12-11-4)15-3-6(13)14/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORFNOKFMPOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.